molecular formula C21H22N2O3S B2770101 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 852698-81-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2770101
CAS No.: 852698-81-8
M. Wt: 382.48
InChI Key: IASPRZZCOLKOGL-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide is a complex organic compound with a unique structure that combines a quinoline moiety with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with quinoline-2-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, the dimethoxyphenyl group can interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • 3,4-Dimethoxyphenethylamine
  • Quinoline-2-thiol derivatives

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its combined structural features of quinoline and dimethoxyphenyl groups. This combination imparts specific electronic and steric properties that are not present in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPRZZCOLKOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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